
Dihydroxymaleic anhydride bis(3-chloropropionate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroxymaleic anhydride bis(3-chloropropionate) is a complex organic compound with the molecular formula C10H8Cl2O7 It contains a five-membered ring structure with an anhydride group and two ester groups derived from 3-chloropropionic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydroxymaleic anhydride bis(3-chloropropionate) typically involves the reaction of maleic anhydride with 3-chloropropionic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of dihydroxymaleic anhydride bis(3-chloropropionate) involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction conditions are carefully monitored to maintain optimal temperature and pressure. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dihydroxymaleic anhydride bis(3-chloropropionate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the anhydride group to a dihydroxy group, altering the compound’s chemical properties.
Substitution: The chlorine atoms in the 3-chloropropionate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions to achieve the desired reduction.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace the chlorine atoms in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
Dihydroxymaleic anhydride bis(3-chloropropionate) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to undergo various chemical reactions makes it useful for investigating enzyme mechanisms and metabolic pathways.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to determine their efficacy as pharmaceutical agents, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Dihydroxymaleic anhydride bis(3-chloropropionate) is used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for use in coatings, adhesives, and other industrial applications.
Mécanisme D'action
The mechanism of action of dihydroxymaleic anhydride bis(3-chloropropionate) involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and altering cellular processes. For example, it may inhibit protein kinases, which play a crucial role in signal transduction pathways. By modulating these pathways, the compound can influence various biological functions, including cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Maleic anhydride: A simpler compound with a similar anhydride group but lacking the ester groups.
3-Chloropropionic acid: Contains the same chloropropionate group but without the anhydride structure.
Succinic anhydride: Similar to maleic anhydride but with a different ring structure.
Uniqueness
Dihydroxymaleic anhydride bis(3-chloropropionate) is unique due to its combination of an anhydride group and two ester groups derived from 3-chloropropionic acid. This structure imparts distinct chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential as a biochemical probe further distinguish it from similar compounds.
Propriétés
Numéro CAS |
5837-68-3 |
|---|---|
Formule moléculaire |
C10H8Cl2O7 |
Poids moléculaire |
311.07 g/mol |
Nom IUPAC |
[4-(3-chloropropanoyloxy)-2,5-dioxofuran-3-yl] 3-chloropropanoate |
InChI |
InChI=1S/C10H8Cl2O7/c11-3-1-5(13)17-7-8(10(16)19-9(7)15)18-6(14)2-4-12/h1-4H2 |
Clé InChI |
KFLZEDYUULKPIH-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)C(=O)OC1=C(C(=O)OC1=O)OC(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


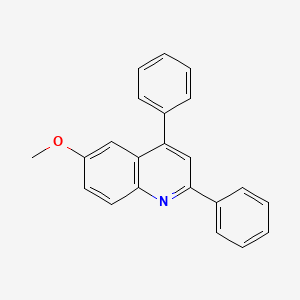
![ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate](/img/structure/B14732285.png)
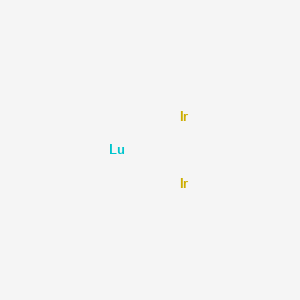
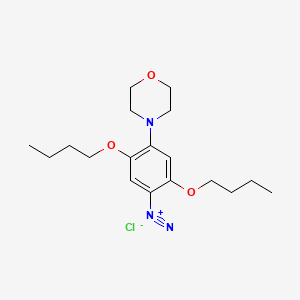

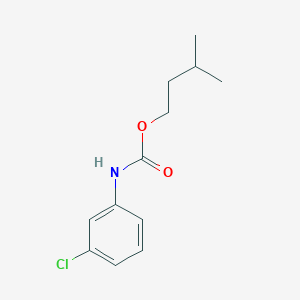

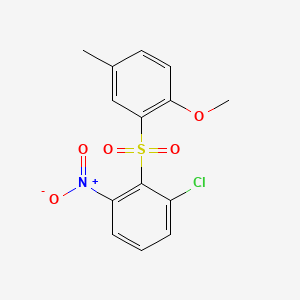
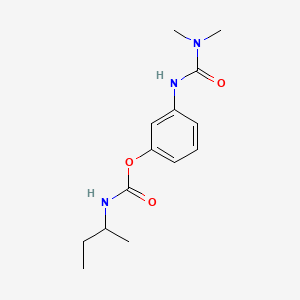
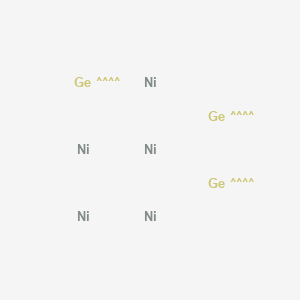
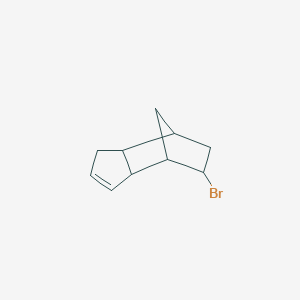
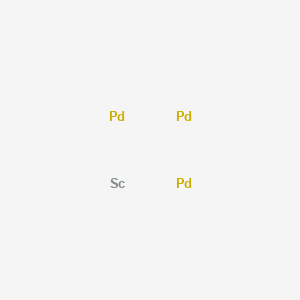
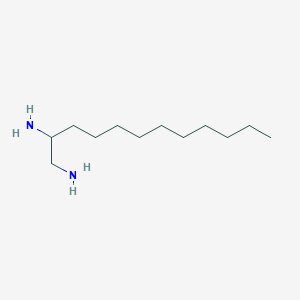
![6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid](/img/structure/B14732364.png)
